molecular formula C7H11NO B3057098 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- CAS No. 766-45-0

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-

Cat. No.: B3057098
CAS No.: 766-45-0
M. Wt: 125.17 g/mol
InChI Key: ONWVNPNVIDSBDZ-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- is a heterocyclic organic compound. It is a derivative of pyrrolidinone, characterized by the presence of an ethyl group at the 4-position and a methyl group at the 3-position. This compound is significant in medicinal chemistry as it serves as a building block for various pharmaceuticals, including antidiabetic drugs like glimepiride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- can be achieved through a four-step process. The key steps involve the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection . Another method involves the use of allylamine and 4-methoxybenzylamine as starting materials, employing palladium-catalyzed cyclization or ring-closing metathesis as the key steps .

Industrial Production Methods: The industrial-scale synthesis of this compound is facilitated by the scalable synthetic route and decreased number of reaction steps. This process is advantageous for large-scale production due to its practicality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of pharmaceuticals .

Scientific Research Applications

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
  • 3-Ethyl-4-methyl-3-pyrrolin-2-one
  • 4-Hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Comparison: Compared to its analogs, 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a precursor in the synthesis of glimepiride highlights its importance in medicinal chemistry .

Properties

IUPAC Name

3-ethyl-4-methyl-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWVNPNVIDSBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416055
Record name 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-45-0
Record name 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 2
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 3
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 4
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 5
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 6
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-

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